ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
CAS No.:
Cat. No.: VC20203121
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN3O2S |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | ethyl N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C14H12ClN3O2S/c1-2-20-14(19)17-13-12(10-4-3-7-21-10)16-11-6-5-9(15)8-18(11)13/h3-8H,2H2,1H3,(H,17,19) |
| Standard InChI Key | HUPMPMIAXSSENJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CS3 |
Introduction
Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic organic compound with a molecular weight of 321.8 g/mol and a chemical formula of C14H12ClN3O2S . This compound belongs to the carbamate family, which are esters or salts of carbamic acid, known for their diverse biological activities. The structure includes a chloro substituent on the imidazo[1,2-a]pyridine core, further substituted with a thienyl group, which may confer unique pharmacological properties.
Synthesis and Potential Applications
The synthesis of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multiple steps, although specific methods are not detailed in available literature. This compound has potential applications in pharmacology, particularly due to its structural similarity to other biologically active compounds. Studies on similar compounds suggest interactions with various biological targets, which could lead to therapeutic uses.
Biological Activities and Related Compounds
Compounds with similar structures to ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate have been investigated for their pharmacological potential. For example, compounds like N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS Number: 373375-96-3) exhibit interesting biological activities due to their structural features .
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Lacks thienyl group; used for similar biological activities. | |
| Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate | Contains additional chlorophenyl substitution; potential anticancer properties. | |
| Ethyl N-(6-{[4-chloro-2-(trifluoromethyl)phenyl]amino}pyridin-3-yl)carbamate | Features trifluoromethyl substitution; may exhibit enhanced biological activity due to electronic effects. |
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